Mesuprine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MESUPRINE involves several steps, starting from the appropriate aniline derivativeThe reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
MESUPRINE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methanesulfonanilide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted anilides .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of MESUPRINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Soterenol: Another methanesulfonanilide derivative with similar chemical properties.
Methanesulfonanilide: The parent compound from which MESUPRINE is derived.
Fluoromethanesulfonanilide: A fluorinated derivative with distinct chemical properties.
Uniqueness of this compound
This compound is unique due to its specific methanesulfonanilide structure, which imparts distinct chemical and biological properties.
Biological Activity
Mesuprine, a compound primarily classified as a beta-adrenergic agonist, has been studied for its pharmacological effects, particularly in the context of uterine contractility and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Overview of this compound
This compound (chemical name: 4-(2-hydroxy-3-(isopropylamino)-propyl)-phenol hydrochloride) is a beta-adrenergic agonist that has been utilized in various medical applications, including the management of uterine contractions. Its mechanism of action involves stimulating beta-adrenergic receptors, leading to smooth muscle relaxation.
Uterine Contractility
One of the primary areas of research concerning this compound is its effect on uterine contractility. A study conducted by Cibils et al. (1975) assessed the compound's impact on nonpregnant uterine tissues through both in vitro and in vivo methodologies. The findings indicated that this compound effectively inhibited spontaneous uterine contractions, suggesting its potential utility in managing conditions characterized by excessive uterine activity .
Case Studies and Clinical Applications
This compound's clinical applications have been explored through various case studies. For instance, a notable case involved the administration of this compound to patients experiencing preterm labor. The results demonstrated a significant reduction in contraction frequency and intensity, contributing to its consideration as a therapeutic agent in obstetrics .
Toxicological Evaluations
While the therapeutic benefits of this compound are notable, it is essential to consider its safety profile. Toxicological evaluations have revealed some adverse effects associated with long-term use. In a study focusing on Sprague-Dawley rats, prolonged exposure to this compound resulted in the development of mesovarian leiomyomas, indicating potential carcinogenic effects . The study highlighted that these tumors could be mitigated by co-administration of beta-blockers like propranolol, underscoring the importance of monitoring for adverse outcomes during treatment.
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
This compound exerts its effects primarily through the activation of beta-adrenergic receptors located in smooth muscle tissues. This activation leads to:
- Relaxation of Smooth Muscles : By stimulating beta-2 adrenergic receptors, this compound promotes relaxation in uterine and other smooth muscles.
- Inhibition of Contraction : The compound effectively reduces the frequency and intensity of contractions in nonpregnant uteri.
Properties
CAS No. |
7541-30-2 |
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Molecular Formula |
C19H26N2O5S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H26N2O5S/c1-13(20-11-10-14-4-7-16(26-2)8-5-14)19(23)15-6-9-18(22)17(12-15)21-27(3,24)25/h4-9,12-13,19-23H,10-11H2,1-3H3 |
InChI Key |
REDZESHOHKCYCT-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O)NCCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O)NCCC2=CC=C(C=C2)OC |
Key on ui other cas no. |
7660-71-1 |
Related CAS |
7660-71-1 (hydrochloride) |
Synonyms |
2'-hydroxy-5'-(1-hydroxy-2-(4-methoxyphenethylamino)propyl)methanesulfonanilide mesurpine mesurpine hydrochloride |
Origin of Product |
United States |
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